Boc-L-Lys-Amc

説明

BenchChem offers high-quality Boc-L-Lys-Amc suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-Lys-Amc including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

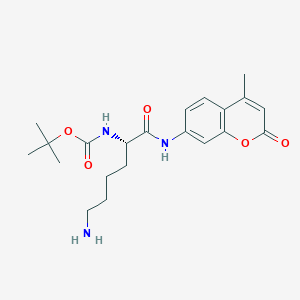

tert-butyl N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O5/c1-13-11-18(25)28-17-12-14(8-9-15(13)17)23-19(26)16(7-5-6-10-22)24-20(27)29-21(2,3)4/h8-9,11-12,16H,5-7,10,22H2,1-4H3,(H,23,26)(H,24,27)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIWFURAJXIIAA-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Fluorogenic Probe Boc-L-Lys-AMC: An In-depth Technical Guide for Researchers

A Senior Application Scientist's Synthesis of Mechanism, Application, and Best Practices

Executive Summary

This technical guide provides a comprehensive overview of the fluorogenic substrate commonly referred to as Boc-L-Lys-AMC. It addresses the likely intended focus of researchers on the acetylated derivative, Boc-L-Lys(Ac)-AMC , a widely utilized tool for the measurement of histone deacetylase (HDAC) activity. This document delineates the nuanced, two-step mechanism of action of Boc-L-Lys(Ac)-AMC, offers a detailed protocol for its application in cell-based assays, and provides expert insights into experimental design and troubleshooting. While the non-acetylated form, Boc-L-Lys-AMC, is commercially available, its specific applications are not extensively documented in peer-reviewed literature. Therefore, this guide will focus on the scientifically well-established acetylated compound.

Introduction: Clarifying the Nomenclature and Primary Application

In the field of enzyme kinetics and drug discovery, fluorogenic substrates are indispensable tools for quantifying enzymatic activity with high sensitivity. The query for "Boc-L-Lys-AMC" often leads to its closely related and more functionally characterized counterpart, Nα-Boc-Nε-acetyl-L-lysine 7-amido-4-methylcoumarin , abbreviated as Boc-L-Lys(Ac)-AMC . This cell-permeable compound is a key reagent in a widely adopted two-stage assay designed to measure the activity of Class I and IIb histone deacetylases (HDACs)[1].

The core structure consists of L-lysine, protected at the alpha-amino group with a tert-butyloxycarbonyl (Boc) group and at the epsilon-amino group with an acetyl group. This modified amino acid is linked to a highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC), via an amide bond. The fluorescence of the AMC moiety is quenched when it is part of the larger molecule. Enzymatic cleavage of the amide bond releases free AMC, which exhibits strong fluorescence, providing a direct measure of enzyme activity.

While Boc-L-Lys-AMC (lacking the epsilon-acetyl group) is commercially available, its utility as a specific substrate for a particular enzyme class is not as well-documented[2]. Proteases that cleave after lysine residues, such as trypsin, could potentially process this molecule. However, the presence of the Boc protecting group at the N-terminus can influence enzyme recognition and cleavage efficiency. For the purpose of providing a guide grounded in established scientific applications, the remainder of this document will focus on Boc-L-Lys(Ac)-AMC and its role in HDAC activity assays.

Physicochemical Properties of Boc-L-Lys(Ac)-AMC

A thorough understanding of the substrate's properties is critical for experimental design and data interpretation.

| Property | Value | Source |

| Full Chemical Name | Nα-Boc-Nε-acetyl-L-lysine 7-amido-4-methylcoumarin | [3] |

| Molecular Formula | C23H31N3O6 | [3][4] |

| Molecular Weight | 445.51 g/mol | [3][4] |

| Excitation Wavelength | 340-360 nm | [3] |

| Emission Wavelength | 440-460 nm | [3] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in DMSO (≥16.2 mg/mL) and Ethanol; Insoluble in water | [6] |

| Storage | Store at -20°C, protected from light and moisture | [4][5] |

The Two-Step Mechanism of Action: A Synergistic Enzymatic Cascade

The fluorogenic assay using Boc-L-Lys(Ac)-AMC is elegant in its design, employing a sequential enzymatic reaction to quantify HDAC activity. This two-step process ensures specificity and amplifies the signal.

Step 1: Deacetylation by Histone Deacetylases (HDACs)

The assay begins with the introduction of the cell-permeable Boc-L-Lys(Ac)-AMC to the biological sample (e.g., cell lysate or intact cells). Inside the cell or in the lysate, HDAC enzymes recognize the acetylated lysine residue. The HDACs catalyze the removal of the acetyl group from the epsilon-amino group of the lysine, converting Boc-L-Lys(Ac)-AMC to Boc-L-Lys-AMC. This step is the primary measure of HDAC activity; the rate of this conversion is directly proportional to the amount of active HDAC present in the sample.

Step 2: Proteolytic Cleavage by Trypsin

Following the HDAC-mediated deacetylation, a "developer" solution containing the serine protease trypsin is added to the reaction. Trypsin has a high specificity for cleaving peptide bonds C-terminal to lysine and arginine residues[7][][9]. The newly exposed, unacetylated epsilon-amino group of the lysine in Boc-L-Lys-AMC now makes it a suitable substrate for trypsin. Trypsin cleaves the amide bond linking the lysine to the AMC fluorophore.

This cleavage event liberates the 7-amino-4-methylcoumarin (AMC) molecule. In its free form, AMC is highly fluorescent, with excitation and emission maxima around 340-360 nm and 440-460 nm, respectively[3]. The intensity of the fluorescence signal is then measured using a fluorometer or a microplate reader.

Diagram of the Two-Step Mechanism of Action

Caption: Enzymatic cascade for fluorescence generation using Boc-L-Lys(Ac)-AMC.

Experimental Protocol: Cell-Based HDAC Activity Assay

This protocol provides a robust framework for measuring HDAC activity in cultured cells. It is crucial to optimize parameters such as cell number, substrate concentration, and incubation times for each specific cell line and experimental condition.

4.1. Reagent Preparation

-

Boc-L-Lys(Ac)-AMC Stock Solution (10 mM): Dissolve the appropriate amount of Boc-L-Lys(Ac)-AMC in DMSO. For example, for 1 mg of substrate (MW = 445.51 g/mol ), add 224.5 µL of DMSO. Aliquot and store at -20°C, protected from light.

-

Cell Culture Medium: Use the appropriate medium for your cell line, supplemented with serum and antibiotics as required.

-

HDAC Lysis Buffer: A buffer compatible with HDAC activity (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 1% Triton X-100).

-

HDAC Developer Solution: Prepare a solution of trypsin in the HDAC Lysis Buffer. The final concentration of trypsin should be optimized, but a starting point of 2 mg/mL is common. This solution should be prepared fresh.

-

HDAC Inhibitor (Positive Control): A known HDAC inhibitor, such as Trichostatin A (TSA) or Vorinostat (SAHA), should be used to confirm that the measured activity is indeed from HDACs. Prepare a stock solution in DMSO.

4.2. Assay Procedure

-

Cell Seeding: Seed cells in a 96-well, clear-bottom, black-walled plate at a density that will result in a sub-confluent monolayer at the time of the assay. A typical starting density is 2 x 10^4 to 8 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Treatment (Optional): If testing the effect of a compound on HDAC activity, remove the culture medium and add fresh medium containing the test compound or HDAC inhibitor (positive control) at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period.

-

Substrate Addition: Add Boc-L-Lys(Ac)-AMC to each well to a final concentration of 10-50 µM. A final concentration of 25 µM is a common starting point[10].

-

Incubation: Incubate the plate at 37°C for 1-4 hours[10]. This allows for the substrate to enter the cells and be deacetylated by cellular HDACs.

-

Cell Lysis and Development: Add 50-100 µL of the HDAC Developer Solution to each well. This will lyse the cells and allow trypsin to access the deacetylated substrate.

-

Development Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light[10].

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm[10].

4.3. Data Analysis and Controls

-

Background Subtraction: Include wells with medium and substrate but no cells to determine the background fluorescence. Subtract this value from all experimental readings.

-

Positive Control: The wells treated with a potent HDAC inhibitor should show significantly lower fluorescence compared to the untreated control, confirming that the assay is measuring HDAC activity.

-

Data Normalization: If there are variations in cell number between wells, a parallel assay for cell viability (e.g., MTT or resazurin) or total protein content (e.g., BCA assay) can be performed to normalize the fluorescence data.

Diagram of the Experimental Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. BOC-LYS-AMC | 116883-12-6 [amp.chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. raybiotech.com [raybiotech.com]

- 5. Boc-Lys(Ac)-AMC | HDAC | 233691-67-3 | Invivochem [invivochem.com]

- 6. apexbt.com [apexbt.com]

- 7. pnas.org [pnas.org]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Boc-L-Lys-AMC: A Versatile Fluorogenic Substrate for Protease Activity Profiling

Introduction: Unveiling Protease Activity with a Fluorogenic Key

In the intricate landscape of cellular signaling and disease progression, proteases play a pivotal role as molecular scissors, meticulously cleaving peptide bonds to regulate a vast array of biological processes. The aberrant activity of these enzymes is often a hallmark of pathological conditions, making them critical targets for drug discovery and diagnostic development. Among the arsenal of tools available to researchers, fluorogenic substrates stand out for their sensitivity and real-time monitoring capabilities. This guide provides a comprehensive technical overview of Boc-L-Lys-AMC (tert-butyloxycarbonyl-L-Lysine 7-amino-4-methylcoumarin), a widely utilized fluorogenic substrate for probing the activity of a specific class of proteases: the trypsin-like serine proteases.

Trypsin-like serine proteases are a major class of enzymes characterized by their preference for cleaving peptide bonds C-terminal to positively charged amino acid residues, namely lysine and arginine.[1][2] This family includes crucial enzymes such as trypsin, plasmin, and urokinase, which are involved in digestion, blood coagulation, and fibrinolysis.[3] Understanding the activity of these proteases is paramount in fields ranging from cancer biology to immunology. Boc-L-Lys-AMC is designed to be a specific substrate for these enzymes, enabling researchers to quantify their activity with high precision.

Physicochemical Properties and Handling

Proper handling and storage of Boc-L-Lys-AMC are crucial for maintaining its integrity and ensuring reproducible experimental results. The substrate is typically supplied as a crystalline solid or powder and should be stored at -20°C for long-term stability.[4] For experimental use, it is commonly dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[5][6] It is important to note that repeated freeze-thaw cycles of the stock solution should be avoided to prevent degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

Here is a summary of the key physicochemical properties of Boc-L-Lys-AMC:

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₁N₃O₆ | [5][6] |

| Molecular Weight | 445.5 g/mol | [5][6] |

| CAS Number | 233691-67-3 | [5][6] |

| Appearance | White to off-white solid powder | [4] |

| Purity | ≥98% | [5] |

| Solubility | Soluble in DMSO (≥16.2 mg/mL), DMF (30 mg/mL), and Ethanol (3 mg/mL) | [5][6][7] |

| Storage | Store at -20°C as a solid; -80°C for 6 months or -20°C for 1 month in solvent | [8] |

Mechanism of Action: A Two-Step Enzymatic Cascade for Signal Amplification

The utility of Boc-L-Lys-AMC as a fluorogenic substrate lies in its clever molecular design, which leverages a two-stage enzymatic reaction to generate a quantifiable fluorescent signal. In its intact form, the 7-amino-4-methylcoumarin (AMC) fluorophore is quenched by the attached Boc-L-Lysine moiety, rendering the molecule essentially non-fluorescent. The liberation of AMC, and thus the generation of a fluorescent signal, is contingent upon the sequential action of two distinct enzymatic activities.

Initially, a histone deacetylase (HDAC) removes the acetyl group from the lysine side chain.[5][9] The resulting product, Boc-L-Lys-AMC, then becomes a substrate for a trypsin-like serine protease.[5][9] The protease recognizes and cleaves the amide bond between the lysine residue and the AMC fluorophore. This cleavage event releases the free AMC, which exhibits strong fluorescence with excitation maxima in the range of 340-360 nm and emission maxima between 440-460 nm.[5][6] The intensity of the emitted fluorescence is directly proportional to the amount of AMC released, which in turn correlates with the activity of the protease in the sample.

Caption: Mechanism of Boc-L-Lys-AMC activation.

Applications in Research and Drug Discovery

The specificity of Boc-L-Lys-AMC for trypsin-like serine proteases makes it an invaluable tool for a variety of research applications:

-

Enzyme Kinetics and Profiling: Researchers can determine key kinetic parameters such as Kₘ and Vₘₐₓ for various trypsin-like proteases. It is also used to profile the activity of these enzymes in complex biological samples like cell lysates and tissue homogenates.

-

High-Throughput Screening (HTS) for Inhibitor Discovery: The robust and sensitive nature of the Boc-L-Lys-AMC assay makes it highly amenable to HTS platforms. Pharmaceutical companies and academic screening centers utilize this assay to identify and characterize novel inhibitors of specific trypsin-like proteases that may serve as potential drug candidates.

-

Investigating Disease Mechanisms: By measuring the activity of trypsin-like proteases in disease models, researchers can gain insights into the pathological roles of these enzymes. For example, elevated protease activity can be correlated with cancer progression, inflammatory disorders, and cardiovascular diseases.

A Practical Guide to Assay Development and Execution

The following protocol provides a generalized framework for performing a protease activity assay using Boc-L-Lys-AMC. It is essential to optimize the specific conditions, such as enzyme and substrate concentrations, incubation times, and buffer composition, for each particular enzyme and experimental setup.

I. Materials and Reagents

-

Boc-L-Lys-AMC (substrate)

-

DMSO (for substrate stock solution)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂)

-

Purified Trypsin-like Protease or biological sample

-

Protease Inhibitor (for negative control, e.g., Aprotinin)

-

96-well black microplate (for fluorescence measurements)

-

Fluorescence microplate reader

II. Experimental Workflow

Caption: A typical experimental workflow for a Boc-L-Lys-AMC assay.

III. Step-by-Step Protocol

-

Substrate Preparation:

-

Prepare a 10 mM stock solution of Boc-L-Lys-AMC in DMSO.

-

On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 100 µM) in the assay buffer. It is crucial to determine the optimal substrate concentration, which is typically at or below the Kₘ value for the enzyme of interest, to ensure the reaction rate is proportional to the enzyme concentration.

-

-

Enzyme and Control Preparation:

-

Prepare serial dilutions of the purified enzyme or biological sample in the assay buffer.

-

For the negative control, pre-incubate the enzyme with a known inhibitor for 15-30 minutes before adding the substrate.

-

Include a "no enzyme" control containing only the assay buffer and substrate to determine the background fluorescence.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

Enzyme dilution or biological sample (or inhibitor-treated enzyme for the negative control)

-

-

The final volume in each well should be consistent (e.g., 100 µL).

-

-

Initiation and Incubation:

-

Initiate the enzymatic reaction by adding the diluted Boc-L-Lys-AMC substrate to each well.

-

Incubate the plate at the optimal temperature for the enzyme (typically 37°C) for a predetermined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Fluorescence Measurement:

IV. Data Analysis and Interpretation

-

Background Subtraction: Subtract the average fluorescence intensity of the "no enzyme" control wells from all other readings.

-

Quantification: The net fluorescence intensity is directly proportional to the protease activity. To quantify the activity in terms of moles of substrate cleaved per unit time, a standard curve of free AMC can be generated.

-

Inhibitor Potency: For inhibitor screening, the percentage of inhibition can be calculated, and IC₅₀ values can be determined by fitting the data to a dose-response curve.

Conclusion

Boc-L-Lys-AMC remains a cornerstone fluorogenic substrate for the study of trypsin-like serine proteases. Its well-characterized mechanism of action, coupled with its high sensitivity and amenability to high-throughput formats, ensures its continued relevance in both basic research and drug discovery. By understanding its properties and following a rigorously optimized experimental protocol, researchers can effectively harness the power of Boc-L-Lys-AMC to illuminate the roles of these critical enzymes in health and disease.

References

-

RayBiotech. (n.d.). Boc-Lys(Ac)-AMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53696759, Boc-Glu-Lys-Lys-AMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Surface loops of trypsin-like serine proteases as determinants of function. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Serine protease. Retrieved from [Link]

-

M-CSA. (n.d.). Trypsin. Retrieved from [Link]

-

Proteopedia. (n.d.). Trypsin. Retrieved from [Link]

-

Monash University. (n.d.). Serine Proteases Substrate Specificity. Retrieved from [Link]

Sources

- 1. Serine protease - Wikipedia [en.wikipedia.org]

- 2. proteopedia.org [proteopedia.org]

- 3. Surface loops of trypsin-like serine proteases as determinants of function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-Lys(Ac)-AMC | HDAC | 233691-67-3 | Invivochem [invivochem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Boc-Lys(Ac)-AMC | CAS 233691-67-3 | Cayman Chemical | Biomol.de [biomol.com]

- 7. raybiotech.com [raybiotech.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Boc-Lys(Ac)-AMC (Histone Deacetylase (HDAC) Substrate) - Echelon Biosciences [echelon-inc.com]

Navigating the Safe Handling and Storage of Boc-L-Lys-AMC: A Technical Guide for Researchers

In the landscape of modern drug discovery and biochemical research, fluorogenic substrates are indispensable tools for elucidating enzyme activity. Among these, Boc-L-Lys-AMC (Nα-t-Butoxycarbonyl-L-lysine 7-amido-4-methylcoumarin) serves as a critical reagent for assaying various proteases. Its handling and storage, while seemingly routine, demand a nuanced understanding to ensure not only the safety of laboratory personnel but also the integrity and reproducibility of experimental data. This guide provides an in-depth, experience-driven perspective on the safe and effective management of this compound.

Understanding the Inherent Properties and Risks of Boc-L-Lys-AMC

Boc-L-Lys-AMC is a crystalline solid. While comprehensive toxicological data is not always readily available for research-grade compounds, several safety data sheets indicate that the substance may be harmful if inhaled, swallowed, or absorbed through the skin, potentially causing respiratory tract, skin, and eye irritation[1]. The onus is therefore on the researcher to handle this compound with the presumption of potential hazards.

From a chemical standpoint, the stability of Boc-L-Lys-AMC is paramount for its function as a reliable fluorogenic substrate. The tert-butoxycarbonyl (Boc) protecting group and the amido-methylcoumarin (AMC) fluorophore are susceptible to degradation under improper storage conditions, such as exposure to excessive heat, light, and moisture[2]. Such degradation can lead to increased background fluorescence and inaccurate kinetic measurements, ultimately compromising experimental outcomes.

A Multi-Layered Approach to Personal Protection

The principle of "as low as reasonably practicable" (ALARP) should govern all interactions with Boc-L-Lys-AMC. This necessitates a multi-layered personal protective equipment (PPE) strategy that creates redundant barriers to exposure.

Engineering Controls: The First Line of Defense

Whenever possible, initial handling of the powdered form of Boc-L-Lys-AMC should be conducted within a chemical fume hood or a powder containment hood. This primary engineering control mitigates the risk of inhaling aerosolized particles[1]. The use of process enclosures or local exhaust ventilation is recommended to keep airborne levels below any potential exposure limits[1].

Personal Protective Equipment: A Non-Negotiable Standard

The following PPE is mandatory when handling Boc-L-Lys-AMC in its solid form and when preparing stock solutions:

-

Eye and Face Protection: Tightly fitting safety goggles with side-shields are essential to prevent accidental eye contact with the powder or splashes of solutions[3].

-

Hand Protection: Nitrile gloves are a suitable choice, providing a sufficient barrier to incidental contact. It is crucial to inspect gloves for any defects before use and to practice proper glove removal techniques to avoid skin contamination[3][4].

-

Body Protection: A standard laboratory coat should be worn at all times. For operations with a higher risk of spillage, consider the use of impervious clothing[3].

-

Respiratory Protection: In situations where dust formation is unavoidable and engineering controls are insufficient, a full-face respirator may be necessary[3].

Protocols for Prudent Handling and Storage

The integrity of your experimental results begins with the proper handling and storage of your reagents. The following protocols are designed to maintain the stability of Boc-L-Lys-AMC and ensure user safety.

Reconstitution and Aliquoting Workflow

The hygroscopic nature of many research chemicals, including Boc-L-Lys-AMC, necessitates a careful approach to reconstitution.

Experimental Protocol: Reconstitution of Boc-L-Lys-AMC

-

Pre-equilibration: Before opening, allow the vial of Boc-L-Lys-AMC to equilibrate to room temperature for at least 20-30 minutes. This minimizes the condensation of atmospheric moisture onto the cold powder upon opening.

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions[5][6]. Ensure the use of anhydrous, high-purity DMSO to prevent compound degradation.

-

Reconstitution: Under a fume hood, carefully add the calculated volume of DMSO to the vial to achieve the desired stock concentration. Gentle vortexing or sonication may be required to ensure complete dissolution.

-

Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, immediately aliquot the stock solution into smaller, single-use volumes in low-retention microcentrifuge tubes.

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and solvent.

Optimized Storage Conditions

Proper storage is critical for the long-term stability of Boc-L-Lys-AMC.

-

Solid Compound: The solid, powdered form should be stored in a tightly sealed container in a dry, cool, and well-ventilated place[3]. Recommended storage temperatures are typically 2-8°C, though some suppliers suggest -20°C[4][7]. Always refer to the manufacturer's specific recommendations.

-

Stock Solutions: Aliquoted stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability[2]. When stored at -20°C, it is recommended to use the solution within one month, while storage at -80°C can extend the shelf-life to six months[2]. Protect solutions from light to prevent photodegradation of the AMC fluorophore.

Emergency Preparedness and Spill Management

Accidents, though preventable, can occur. A well-defined emergency plan is a hallmark of a safe and efficient laboratory.

First-Aid Measures

In the event of exposure, immediate and appropriate action is crucial:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water[1]. Remove contaminated clothing.

-

Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing[1][4]. Seek medical attention.

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[4].

Spill Containment and Cleanup

For small spills of the powdered compound, carefully sweep or scoop the material into a designated waste container, avoiding the generation of dust[1]. For larger spills, it may be necessary to use a shovel to place the material into a convenient waste disposal container[1]. Ensure the use of appropriate PPE during cleanup. The spill area should then be decontaminated with a suitable cleaning agent.

Summary of Key Safety and Handling Parameters

| Parameter | Guideline | Rationale |

| Primary Engineering Control | Chemical Fume Hood/Powder Containment Hood | To prevent inhalation of aerosolized powder. |

| Eye/Face Protection | Tightly-fitting safety goggles with side shields | To protect against accidental splashes and dust. |

| Hand Protection | Nitrile gloves | To prevent skin contact and absorption. |

| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |

| Storage (Solid) | 2-8°C or -20°C, tightly sealed, protected from light and moisture | To ensure chemical stability and prevent degradation. |

| Storage (Solution) | -20°C (short-term) or -80°C (long-term), in aliquots, protected from light | To prevent degradation from freeze-thaw cycles and light exposure. |

| Spill Response | Avoid dust generation, use appropriate PPE, and decontaminate the area | To minimize exposure and ensure a safe working environment. |

Visualizing the Safe Handling Workflow

The following diagram illustrates the logical flow of operations for the safe handling of Boc-L-Lys-AMC, from receiving to disposal.

Caption: A flowchart outlining the key steps for the safe handling and storage of Boc-L-Lys-AMC.

Conclusion

The responsible and informed handling of research chemicals like Boc-L-Lys-AMC is a cornerstone of scientific excellence. By integrating the principles of risk assessment, appropriate engineering controls, consistent use of personal protective equipment, and meticulous handling and storage protocols, researchers can safeguard their well-being and ensure the generation of high-quality, reliable data. This guide serves as a technical framework to empower researchers to work with Boc-L-Lys-AMC confidently and safely, ultimately contributing to the advancement of their scientific endeavors.

References

-

AAPPTec, LLC. (n.d.). Safety Data Sheet: Nα-Boc-Nε-Boc-L-lysine para-nitrophenyl ester. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety data sheet: Boc-L-Lysine. Retrieved from [Link]

-

RayBiotech, Inc. (n.d.). Boc-Lys(Ac)-AMC. Retrieved from [Link]

Sources

An In-depth Technical Guide to Boc-L-Lysine-7-amido-4-methylcoumarin: Properties and Applications

Introduction: Unveiling a Key Fluorogenic Substrate for Protease Activity

In the dynamic fields of biochemistry, drug discovery, and diagnostics, the precise measurement of enzyme activity is paramount. Among the diverse families of enzymes, proteases, which catalyze the cleavage of peptide bonds, are of particular interest due to their critical roles in numerous physiological and pathological processes. Boc-L-Lysine-7-amido-4-methylcoumarin (Boc-L-Lys-AMC) has emerged as a valuable tool for the sensitive and continuous monitoring of a specific subset of these enzymes. This technical guide provides a comprehensive overview of the core properties, mechanism of action, and practical applications of this fluorogenic substrate, designed for researchers, scientists, and drug development professionals. Unlike substrates that require a multi-step enzymatic reaction, Boc-L-Lys-AMC offers a direct and elegant method for assaying proteases with trypsin-like specificity.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of a reagent is the bedrock of robust and reproducible assay development. Boc-L-Lys-AMC is a derivative of the amino acid L-lysine, chemically protected at its alpha-amino group with a tert-butyloxycarbonyl (Boc) group and linked via its carboxyl group to the fluorescent reporter, 7-amino-4-methylcoumarin (AMC).

The Boc protecting group enhances the substrate's stability and facilitates its specific recognition by certain proteases[1]. The key to its utility lies in the fluorogenic nature of the AMC moiety. In its conjugated, non-fluorescent state within the Boc-L-Lys-AMC molecule, the fluorescence of the coumarin is quenched. Enzymatic cleavage of the amide bond liberates the free 7-amino-4-methylcoumarin, which is highly fluorescent[2][3].

Table 1: Physicochemical Properties of Boc-L-Lysine-7-amido-4-methylcoumarin Acetate Salt

| Property | Value | Source(s) |

| Alternate Name | Nα-Boc-L-lysine 7-amido-4-methylcoumarin acetate salt | [4] |

| CAS Number | 116883-12-6 (net) | [4] |

| Molecular Formula | C₂₁H₂₉N₃O₅ | [4] |

| Molecular Weight | 403.48 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Storage (Solid) | Store at -20°C, protected from light and moisture. | [6][7] |

Table 2: Spectroscopic Properties of Liberated 7-Amino-4-methylcoumarin (AMC)

| Property | Wavelength Range (nm) | Source(s) |

| Excitation Maximum (λex) | 340 - 380 nm | [2][7][8] |

| Emission Maximum (λem) | 440 - 460 nm | [2][7][8] |

Note: The optimal excitation and emission wavelengths can vary slightly depending on the buffer conditions and the specific instrumentation used. It is always recommended to perform a spectral scan to determine the optimal settings for your experimental setup.

Mechanism of Action: A Direct Route to Fluorescence

The utility of Boc-L-Lys-AMC as a protease substrate is rooted in its straightforward, single-step cleavage mechanism. This contrasts with other related substrates, such as Boc-L-Lys(Ac)-AMC, which are designed for a two-step assay to measure histone deacetylase (HDAC) activity followed by trypsin cleavage[2][8].

Boc-L-Lys-AMC is specifically designed for proteases that recognize and cleave peptide bonds at the C-terminal side of a lysine residue. These are typically trypsin-like serine proteases. The enzyme's active site accommodates the lysine side chain, and through a catalytic mechanism, it hydrolyzes the amide bond linking the lysine to the AMC fluorophore.

Step-by-Step Methodology

-

AMC Standard Curve:

-

Prepare a series of dilutions of the AMC standard stock solution in Assay Buffer in a 96-well plate. A typical concentration range would be from 0 to 25 µM.

-

Measure the fluorescence of each standard at the chosen excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm).

-

Plot the fluorescence intensity (RFU) versus the AMC concentration and perform a linear regression to obtain the slope. This slope (RFU/µM) will be used to convert the kinetic data into molar units.

-

-

Enzyme Assay:

-

Set up the assay in a 96-well plate. For each reaction, a typical final volume is 100 µL.

-

Add the appropriate volume of Assay Buffer to each well.

-

Add the test compounds or a known inhibitor to the respective wells. For control wells, add the same volume of the vehicle (e.g., DMSO).

-

Add the enzyme solution to all wells except for the "no enzyme" control wells.

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow the components to equilibrate.

-

Initiate the reaction by adding the Boc-L-Lys-AMC substrate to all wells. The final substrate concentration should ideally be at or below the Km value for accurate inhibitor studies, or at a saturating concentration (e.g., 5-10 times the Km) for maximal velocity measurements. A starting point could be 10-100 µM.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature.

-

Measure the fluorescence intensity kinetically (e.g., every 30-60 seconds) for a period of 15-60 minutes.

-

Data Analysis and Interpretation

-

Calculate Initial Velocity (V₀): For each reaction, plot the fluorescence intensity (RFU) against time (minutes). Identify the initial linear portion of the curve and determine the slope. This slope represents the initial velocity (V₀) in RFU/min.

-

Convert to Molar Rate: Convert V₀ from RFU/min to µM/min using the slope from the AMC standard curve: Rate (µM/min) = (V₀ in RFU/min) / (Slope of standard curve in RFU/µM)

-

Assess Inhibition: For inhibitor studies, calculate the percent inhibition for each inhibitor concentration relative to the control (vehicle-only) reaction. Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Conclusion: An Essential Tool for Protease Research

Boc-L-Lysine-7-amido-4-methylcoumarin is a highly effective and straightforward fluorogenic substrate for the real-time measurement of trypsin-like serine protease activity. Its well-defined physicochemical properties, direct cleavage mechanism, and ease of use in a high-throughput format make it an indispensable reagent for academic research and industrial drug discovery. By following a well-structured and validated protocol, researchers can leverage the capabilities of this substrate to gain critical insights into enzyme function and modulation, thereby accelerating scientific discovery and the development of novel therapeutics.

References

-

RayBiotech. (n.d.). Boc-Lys(Ac)-AMC. Retrieved January 25, 2026, from [Link]

-

Frontiers in Analytical Science. (2022). Activity assay based on the immobilized enzyme kallikrein and mass spectrometry. Retrieved January 25, 2026, from [Link]

-

ChromogenicSubstrates.com. (n.d.). Kallikrein inhibitor activity. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Time course of AMC release from different substrates. Retrieved January 25, 2026, from [Link]

-

MDPI. (2021). A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2022). Kallikrein immobilized on magnetic beads for activity-based assays using mass spectrometry. Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells. Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Solubility of L-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K. Retrieved January 25, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-Lys(Ac)-AMC (Histone Deacetylase (HDAC) Substrate) - Echelon Biosciences [echelon-inc.com]

- 3. abcam.co.jp [abcam.co.jp]

- 4. scbt.com [scbt.com]

- 5. Boc-Lys(Ac)-AMC | HDAC | 233691-67-3 | Invivochem [invivochem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

Methodological & Application

Introduction: Unveiling Enzyme Activity with a Fluorogenic Probe

An Application Note and Protocol for Boc-L-Lys-AMC Enzyme Kinetics Assays

For Researchers, Scientists, and Drug Development Professionals

The study of enzyme kinetics is fundamental to understanding biological pathways and for the discovery of novel therapeutics. A widely utilized method for this purpose is the fluorescence-based assay, which offers high sensitivity and real-time monitoring of enzymatic reactions[1][2]. This guide details the use of Boc-L-Lys-AMC (tert-butyloxycarbonyl-L-Lysine-7-amino-4-methylcoumarin) as a versatile fluorogenic substrate for determining the kinetic parameters of various enzymes.

Boc-L-Lys-AMC is a synthetic substrate where the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is linked to L-lysine via an amide bond. The tert-butyloxycarbonyl (Boc) group protects the alpha-amino group of lysine[3]. In its intact form, the substrate is essentially non-fluorescent. However, upon enzymatic cleavage of the amide bond between lysine and AMC by a suitable enzyme, the highly fluorescent AMC molecule is released[4]. The rate of this release, measured by the increase in fluorescence over time, is directly proportional to the enzyme's activity[5].

This assay is particularly useful for studying proteases that exhibit specificity for cleaving after lysine residues. Furthermore, with modifications to the lysine side chain and the inclusion of a secondary coupling enzyme, this assay can be adapted for other enzyme classes, such as histone deacetylases (HDACs)[6][7]. In such a two-step assay, the first enzyme modifies the lysine (e.g., by deacetylation), rendering it susceptible to cleavage by a second enzyme (e.g., trypsin), which then liberates the AMC fluorophore[5][6]. This adaptability makes the Boc-L-Lys-AMC system a powerful tool in enzymology and high-throughput screening.

The Underlying Principle: From Quenched Substrate to Fluorescent Signal

The core of this assay lies in the enzymatic liberation of AMC, a fluorophore with distinct excitation and emission spectra. The process can be visualized as a molecular switch that is turned on by the enzyme of interest.

Caption: Enzymatic cleavage of Boc-L-Lys-AMC releases fluorescent AMC.

Essential Materials and Reagents

Equipment

-

Fluorescence microplate reader with temperature control and kinetic reading capabilities.

-

Standard 96-well black opaque microplates (to minimize light scatter).

-

Calibrated single and multichannel pipettes.

-

Reagent reservoirs.

-

Vortex mixer.

-

Ice bucket.

Reagents

-

Boc-L-Lys-AMC substrate (or its relevant variant, e.g., Boc-Lys(Ac)-AMC for HDAC assays)[5].

-

Enzyme of interest (purified or as a cell lysate).

-

Assay Buffer: The composition will be enzyme-dependent. A common starting point is 50 mM Tris-HCl, pH 7.5, with any necessary salts or cofactors (e.g., 10 mM CaCl2 for some proteases)[8].

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate.

-

Purified water (deionized or equivalent)[9].

-

(Optional) A known inhibitor for the enzyme to serve as a negative control.

-

(Optional, for two-step assays) Coupling enzyme, such as trypsin[7].

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for determining the Michaelis-Menten kinetic parameters of an enzyme. It involves measuring the initial reaction rates at various substrate concentrations.

Step 1: Preparation of Reagents

-

Boc-L-Lys-AMC Stock Solution: Dissolve the Boc-L-Lys-AMC powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles[10]. Expert Tip: DMSO is hygroscopic; ensure the cap is tightly sealed to maintain the integrity of the stock solution.

-

Enzyme Working Solution: Prepare a working solution of your enzyme in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay. Keep the enzyme on ice at all times to maintain its activity[9].

-

Substrate Dilution Series: Prepare a series of dilutions of the Boc-L-Lys-AMC stock solution in the assay buffer. This series should span a range of concentrations from well below to well above the expected Michaelis constant (Km) of the enzyme. A common range is 0.1x to 10x the estimated Km.

Step 2: Assay Setup

-

Plate Layout: Design your 96-well plate layout. Include wells for:

-

Blank/Background: Substrate only (no enzyme) for each substrate concentration to measure background fluorescence.

-

Enzyme Reactions: Substrate and enzyme for each substrate concentration.

-

Negative Control (Optional): Substrate, enzyme, and a known inhibitor.

-

-

Pipetting:

-

Add 50 µL of the appropriate substrate dilution to each well.

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration[11].

-

-

Initiating the Reaction:

-

Initiate the reaction by adding 50 µL of the enzyme working solution to the appropriate wells. The final reaction volume will be 100 µL.

-

Mix the contents of the wells by gentle shaking or by setting the plate reader to mix before the first reading.

-

Step 3: Kinetic Measurement

-

Plate Reader Settings:

-

Set the excitation wavelength to between 360-380 nm and the emission wavelength to between 440-460 nm[4][6].

-

Set the plate reader to take kinetic readings at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes[4].

-

Ensure the temperature is maintained at the desired level throughout the assay.

-

-

Data Acquisition: Begin the kinetic read immediately after adding the enzyme.

Caption: Workflow for the Boc-L-Lys-AMC enzyme kinetics assay.

Data Analysis: From Fluorescence Units to Kinetic Constants

The goal of data analysis is to determine the key parameters of enzyme kinetics: the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

Calculate Initial Velocity (V₀)

For each substrate concentration, subtract the background fluorescence (from the "no enzyme" wells) from the raw fluorescence data of the corresponding enzyme reaction wells[4]. Plot the corrected fluorescence units (RFU) against time. The initial velocity (V₀) is the slope of the initial linear portion of this curve. This slope represents the rate of product formation in RFU per minute.

Michaelis-Menten Plot

Plot the calculated initial velocities (V₀) on the y-axis against the corresponding substrate concentrations ([S]) on the x-axis. This will generate a hyperbolic curve known as the Michaelis-Menten plot[12][13]. The data can be fitted to the Michaelis-Menten equation using non-linear regression software to determine Vmax (the plateau of the curve) and Km (the substrate concentration at which the velocity is half of Vmax)[14].

-

Vmax: Represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

-

Km: Indicates the affinity of the enzyme for the substrate. A lower Km signifies a higher affinity[15].

Lineweaver-Burk Plot

For a linear representation of the data, a Lineweaver-Burk plot can be generated[15][16]. This is a double reciprocal plot where 1/V₀ is plotted against 1/[S]. The data should form a straight line.

-

Y-intercept: 1/Vmax

-

X-intercept: -1/Km

-

Slope: Km/Vmax

While historically significant for determining Km and Vmax, Lineweaver-Burk plots can disproportionately weight data points at low substrate concentrations. Therefore, non-linear regression of the Michaelis-Menten plot is now the preferred method[17][18]. However, the Lineweaver-Burk plot remains a valuable tool for visualizing enzyme inhibition patterns[13][16].

Caption: Data analysis pathway from initial velocities to kinetic parameters.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| High Background Fluorescence | 1. Substrate degradation or impurity. 2. Autofluorescence from assay components or the microplate. | 1. Use fresh, high-purity substrate. Store stock solutions properly. 2. Use black, opaque plates. Subtract blank values from all readings. |

| Low Signal-to-Noise Ratio | 1. Insufficient enzyme concentration. 2. Sub-optimal assay conditions (pH, temperature). 3. Incorrect plate reader settings. | 1. Increase enzyme concentration. 2. Optimize assay buffer and temperature for your specific enzyme. 3. Check excitation/emission wavelengths and gain settings. |

| Non-linear Reaction Progress Curves | 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition. | 1. Use a lower enzyme concentration or measure the initial linear phase only. 2. Keep enzyme on ice and add to the reaction last. Check for necessary stabilizing agents. 3. Analyze only the initial reaction rates. |

| Inner Filter Effect | High substrate concentration absorbs excitation or emission light, leading to artificially low fluorescence readings.[8] | 1. Use a lower range of substrate concentrations if possible. 2. Use a microplate with a shorter path length. 3. Apply a mathematical correction if high concentrations are necessary.[8] |

Conclusion

The Boc-L-Lys-AMC enzyme kinetics assay is a robust and sensitive method for characterizing enzyme activity. Its flexibility allows for its use with a variety of enzymes, making it an invaluable tool in both basic research and drug discovery. By understanding the principles behind the assay, carefully executing the protocol, and correctly analyzing the data, researchers can obtain reliable and reproducible kinetic parameters that provide deep insights into enzyme function.

References

-

G-Biosciences. (n.d.). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. Retrieved from [Link]

-

YouTube. (2021, December 6). Enzyme Kinetic Assay. Retrieved from [Link]

-

Jack Westin. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]

-

D'Este, F., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Molecules, 29(14), 3298. Retrieved from [Link]

-

Wagner, T., et al. (2023). Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors. Analytical and Bioanalytical Chemistry, 415, 4529-4541. Retrieved from [Link]

-

ACS Omega. (2024, June 25). Evaluation of Fluorescence-Based Screening Assays for the Detection and Quantification of Silyl Hydrolase Activity. Retrieved from [Link]

-

Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

-

ResearchGate. (2024, July 10). (PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

-

YouTube. (2022, March 21). Michaelis-Menten kinetics - giving enzymes a performance review; derivation & Km, kcat measurement. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, June 29). 10.2: The Equations of Enzyme Kinetics. Retrieved from [Link]

-

Agilent. (n.d.). Monitoring of Protein Kinase Activity Using Next Generation CSox-based Substrate Sensors. Retrieved from [Link]

-

Slideshare. (n.d.). Enzyme kinetics- michaelis menten model, lineweaver burk plot. Retrieved from [Link]

-

Microbe Notes. (2022, May 30). Lineweaver–Burk Plot. Retrieved from [Link]

Sources

- 1. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Boc-Lys(Ac)-AMC (Histone Deacetylase (HDAC) Substrate) - Echelon Biosciences [echelon-inc.com]

- 7. explorationpub.com [explorationpub.com]

- 8. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. youtube.com [youtube.com]

- 12. jasco-global.com [jasco-global.com]

- 13. Khan Academy [khanacademy.org]

- 14. agilent.com [agilent.com]

- 15. 2minutemedicine.com [2minutemedicine.com]

- 16. microbenotes.com [microbenotes.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Enzyme kinetics- michaelis menten model, lineweaver burk plot | PDF [slideshare.net]

Application Notes and Protocols for Reconstituting and Storing Boc-L-Lys-AMC Stock Solutions

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper reconstitution, storage, and handling of Boc-L-Lys-AMC, a fluorogenic substrate used for assaying the activity of trypsin-like proteases. Adherence to these protocols is critical for ensuring the integrity, stability, and performance of the substrate in enzymatic assays.

Introduction to Boc-L-Lys-AMC

Boc-L-Lys-AMC, or Nα-t-Boc-L-lysine 7-amido-4-methylcoumarin, is a synthetic molecule designed for the sensitive detection of proteases that exhibit specificity for cleaving peptide bonds on the C-terminal side of lysine residues. The substrate consists of the amino acid L-lysine, protected at its alpha-amino group with a tert-butyloxycarbonyl (Boc) group, and covalently linked to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC).

In its intact form, the fluorescence of the AMC group is quenched.[1][2] Upon enzymatic cleavage by a trypsin-like protease, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time. This direct relationship between enzymatic activity and fluorescent signal makes Boc-L-Lys-AMC an invaluable tool for enzyme kinetics studies, inhibitor screening, and quality control in drug development.[3]

Principle of Detection

The enzymatic reaction and subsequent fluorescence generation follow a simple, two-step process, which is illustrated in the diagram below. This direct measurement of activity provides a sensitive and continuous assay format.

Sources

Application of Boc-L-Lys-AMC in Drug Discovery: A Technical Guide for Researchers

In the landscape of modern drug discovery, the use of sensitive and reliable assay methodologies is paramount for the identification and characterization of novel therapeutic agents. Among the diverse toolkit available to researchers, fluorogenic enzyme substrates play a pivotal role, particularly in high-throughput screening (HTS) campaigns. This guide provides an in-depth exploration of Boc-L-Lys-AMC and its acetylated precursor, Boc-L-Lys(Ac)-AMC, two critical reagents for interrogating the activity of trypsin-like serine proteases and histone deacetylases (HDACs), respectively. We will delve into the underlying biochemistry, provide detailed, field-tested protocols, and offer insights into the practical application of these substrates in a drug discovery context.

Foundational Principles: The Fluorogenic Advantage of AMC

The utility of both Boc-L-Lys-AMC and its derivatives hinges on the fluorophore 7-amino-4-methylcoumarin (AMC). In its peptide-conjugated form, the amide bond quenches the fluorescence of the AMC group. Enzymatic cleavage of this bond liberates free AMC, which exhibits strong fluorescence upon excitation. This "turn-on" fluorescent signal provides a direct and continuous measure of enzyme activity, a feature highly amenable to automated HTS platforms.[1] The excitation and emission maxima for free AMC are typically in the range of 340-380 nm and 440-460 nm, respectively, offering a robust signal for detection.[2][3]

Application I: Direct Measurement of Trypsin-Like Protease Activity

Trypsin and trypsin-like serine proteases are a class of enzymes that cleave peptide bonds C-terminal to lysine (Lys) and arginine (Arg) residues. These proteases are implicated in a wide array of physiological and pathological processes, making them attractive targets for drug discovery. Boc-L-Lys-AMC serves as a simple, direct substrate for these enzymes.

Mechanism of Action

The fundamental principle of this assay is the direct enzymatic cleavage of the amide bond between the lysine residue of Boc-L-Lys-AMC and the AMC fluorophore by a trypsin-like protease. This releases the highly fluorescent free AMC, and the rate of its formation is directly proportional to the enzyme's activity.

Caption: Workflow for the direct protease assay using Boc-L-Lys-AMC.

Causality in Experimental Design

While Boc-L-Lys-AMC is a functional substrate, it is important to note that for many specific trypsin-like proteases, more complex peptide substrates (e.g., Boc-Gln-Ala-Arg-AMC) may offer superior kinetic properties and specificity.[4] The choice of substrate should be guided by the specific enzyme under investigation and the goals of the study. For general trypsin activity assays or as a starting point for inhibitor screening, Boc-L-Lys-AMC offers a cost-effective and straightforward option.

Protocol: In Vitro Trypsin-Like Protease Inhibition Assay

This protocol provides a framework for screening compounds for inhibitory activity against a generic trypsin-like protease.

1. Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20. The optimal pH for most trypsin-like proteases is between 7 and 9.[5]

-

Boc-L-Lys-AMC Stock Solution: Prepare a 10 mM stock solution in DMSO. Store in aliquots at -20°C, protected from light.

-

Trypsin-like Protease Stock Solution: Prepare a stock solution of the enzyme in assay buffer at a concentration suitable for the assay. Aliquot and store at -80°C.

-

Test Compounds: Prepare a dilution series of test compounds in DMSO.

2. Assay Procedure (96-well plate format):

-

Add 2 µL of test compound or DMSO (vehicle control) to the appropriate wells of a black, flat-bottom 96-well plate.

-

Add 178 µL of assay buffer to all wells.

-

Add 10 µL of the diluted enzyme solution to all wells except the "no enzyme" control wells. Mix gently by pipetting.

-

Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 10 µL of a 200 µM working solution of Boc-L-Lys-AMC (prepared by diluting the stock solution in assay buffer) to all wells. The final substrate concentration will be 10 µM.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.

3. Data Analysis:

-

Plot the fluorescence intensity versus time for each well.

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.

-

Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_vehicle - V₀_no_enzyme))

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

| Parameter | Recommended Value |

| Final Assay Volume | 200 µL |

| Enzyme Concentration | Titrate for optimal signal |

| Substrate Concentration | 10-50 µM |

| Incubation Temperature | 37°C |

| Readout | Kinetic |

Application II: High-Throughput Screening for HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues of histones and other proteins, playing a crucial role in epigenetic regulation. Inhibitors of HDACs have emerged as a promising class of anti-cancer agents. The acetylated form of the substrate, Boc-Lys(Ac)-AMC, is used in a powerful two-step coupled assay to screen for HDAC inhibitors.[2]

Mechanism of Action

This is a two-enzyme, two-step process:

-

HDAC Deacetylation: The non-fluorescent, cell-permeable Boc-Lys(Ac)-AMC is deacetylated by an HDAC enzyme to produce Boc-L-Lys-AMC.

-

Trypsin Cleavage: In a subsequent step, a developer solution containing trypsin is added. Trypsin then cleaves the Boc-L-Lys-AMC, releasing the fluorescent AMC molecule.

The amount of fluorescence generated is directly proportional to the amount of Boc-L-Lys-AMC produced by the HDAC, and thus to the HDAC's activity.

Caption: The two-step coupled assay for HDAC activity measurement.

Protocol: Cell-Based HDAC Inhibitor Screening Assay

This protocol is adapted from established methods for measuring HDAC activity in a cellular context.[6][7]

1. Reagent Preparation:

-

Cell Culture Medium: Appropriate for the cell line being used.

-

Boc-Lys(Ac)-AMC Substrate Solution: Prepare a working solution of 25 µM Boc-Lys(Ac)-AMC in cell culture medium from a concentrated DMSO stock.[6]

-

HDAC Developer Solution: Prepare immediately before use. This solution typically contains a cell lysis buffer (e.g., containing a mild detergent like Nonidet P-40), trypsin, and an HDAC inhibitor (like Trichostatin A) to stop the deacetylation reaction during the development phase.[8][9]

-

Test Compounds: Prepare a dilution series of test compounds in a vehicle compatible with cell culture (e.g., DMSO).

2. Assay Procedure (96-well plate format):

-

Seed 6 x 10⁴ cells per well in a 96-well tissue culture plate and allow them to adhere overnight.[6]

-

Treat the cells with various concentrations of the test compounds or vehicle control and incubate for a desired period (e.g., 4-24 hours) at 37°C in a 5% CO₂ atmosphere.

-

Add the Boc-Lys(Ac)-AMC substrate solution to each well to a final concentration of 25 µM.

-

Incubate the plate for 2-3 hours at 37°C.[6]

-

Add 50 µL of the freshly prepared HDAC Developer Solution to each well.[10]

-

Incubate the plate at room temperature for 15 minutes to allow for the trypsin cleavage reaction to proceed.[6]

-

Measure the fluorescence intensity using a microplate reader (Excitation: 355-360 nm, Emission: 460 nm).

3. Data Analysis:

-

Subtract the background fluorescence (wells with no cells or with a potent HDAC inhibitor like Trichostatin A).

-

Calculate the percent inhibition for each compound concentration relative to the vehicle-treated control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

| Parameter | Recommended Value |

| Cell Seeding Density | ~6 x 10⁴ cells/well |

| Substrate Concentration | 25 µM |

| Substrate Incubation | 2-3 hours |

| Developer Incubation | 15 minutes |

| Readout | Endpoint |

Reagent Handling and Storage

Proper handling and storage of these sensitive reagents are crucial for reproducible results.

| Reagent | Solvent | Storage Temperature | Stability Notes |

| Boc-L-Lys-AMC | DMSO | -20°C | Protect from light and moisture. |

| Boc-L-Lys(Ac)-AMC | DMSO, DMF | -20°C | Protect from light. Stable for ≥ 4 years at -20°C.[2] |

Advantages and Limitations in HTS

Fluorogenic assays utilizing AMC-based substrates are well-suited for HTS due to their high sensitivity, simplicity, and potential for kinetic measurements.[11] However, researchers should be aware of potential limitations:

-

Compound Interference: Test compounds that are fluorescent in the same range as AMC can lead to false positives. A counterscreen without the enzyme is essential to identify such compounds.

-

Assay Artifacts: Some compounds can inhibit the reporter enzyme (trypsin in the HDAC assay) rather than the primary target, leading to false positives.

-

Substrate Specificity: As mentioned, the specificity of simple substrates like Boc-L-Lys-AMC may be limited, potentially leading to off-target effects in complex biological samples.

Conclusion

Boc-L-Lys-AMC and its acetylated precursor are versatile and powerful tools in the drug discovery arsenal. When used with a thorough understanding of their mechanisms and potential pitfalls, these fluorogenic substrates enable the robust and efficient screening and characterization of inhibitors for trypsin-like proteases and histone deacetylases. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage these valuable reagents in their quest for novel therapeutics.

References

-

Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells. (n.d.). PMC. Retrieved January 24, 2026, from [Link]

-

Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. (2020). ACS Omega. Retrieved January 24, 2026, from [Link]

-

Protease Assays - Assay Guidance Manual. (2012). NCBI. Retrieved January 24, 2026, from [Link]

- Preparation method of double-protection lysine with Boc side-chain amino protection. (2016). Google Patents.

-

Advantages and disadvantages of HTS. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

The kinetics of hydrolysis of some extended N-aminoacyl-l-lysine methyl esters. (1976). PubMed. Retrieved January 24, 2026, from [Link]

-

Advances in high-throughput mass spectrometry in drug discovery. (2022). PMC. Retrieved January 24, 2026, from [Link]

-

Trypsin Activity Assay Kit. (n.d.). Chondrex, Inc. Retrieved January 24, 2026, from [Link]

-

Electronic Supplementary Information. (2013). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

Cell-based assays in high-throughput mode (HTS). (n.d.). BioTechnologia. Retrieved January 24, 2026, from [Link]

-

Crude and purified proteasome activity assays are affected by type of microplate. (n.d.). NIH. Retrieved January 24, 2026, from [Link]

-

Lys-C OR Trypsin In-Solution Protein Digest Protocol. (n.d.). QB3 Berkeley. Retrieved January 24, 2026, from [Link]

Sources

- 1. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc-Lys(Ac)-AMC | CAS 233691-67-3 | Cayman Chemical | Biomol.de [biomol.com]

- 3. Boc-Lys(Ac)-AMC (Histone Deacetylase (HDAC) Substrate) - Echelon Biosciences [echelon-inc.com]

- 4. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Boc-Lys(Ac)-AMC | HDAC | 233691-67-3 | Invivochem [invivochem.com]

- 8. resources.bio-techne.com [resources.bio-techne.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Navigating Boc-L-Lys-AMC Assays: A Technical Guide to Substrate Optimization and Troubleshooting

Welcome to the technical support center for optimizing your Boc-L-Lys-AMC based enzymatic assays. This guide is designed for researchers, scientists, and drug development professionals seeking to achieve robust and reproducible results. Here, we move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and optimize your experiments with confidence.

Understanding the Assay Principle

The Boc-L-Lys-AMC (tert-butyloxycarbonyl-L-lysinyl-7-amino-4-methylcoumarin) substrate is a valuable tool for measuring the activity of enzymes that recognize and cleave after a lysine residue, such as certain trypsin-like proteases and, following a primary enzymatic reaction, histone deacetylases (HDACs). The core of this assay lies in the fluorogenic nature of the 7-amino-4-methylcoumarin (AMC) group. When conjugated to the peptide, the AMC fluorophore is quenched. Upon enzymatic cleavage at the lysine residue, free AMC is released, resulting in a measurable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the enzyme's activity.

The typical excitation and emission wavelengths for AMC are in the range of 340-380 nm and 440-460 nm, respectively.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for Boc-L-Lys-AMC?

Boc-L-Lys-AMC is typically soluble in dimethyl sulfoxide (DMSO).[3][4][5] It is crucial to prepare a concentrated stock solution in high-quality, anhydrous DMSO and store it properly at -20°C or -80°C to maintain its stability.[3][4] When preparing working solutions, be mindful of the final DMSO concentration in your assay, as high concentrations can inhibit enzyme activity.[6]

Q2: How do I determine the optimal enzyme concentration for my assay?

The ideal enzyme concentration will result in a linear rate of product formation over your desired assay time. To determine this, perform a series of reactions with a fixed, saturating concentration of Boc-L-Lys-AMC and varying concentrations of your enzyme. Plot the initial reaction rates (fluorescence increase per unit of time) against the enzyme concentration. The optimal enzyme concentration will be within the linear range of this plot.[7]

Q3: What are the key components of the assay buffer?

The buffer composition is critical for optimal enzyme activity. Key factors to consider are:

-

pH: The optimal pH should be determined for your specific enzyme, as enzyme activity is highly pH-dependent.[6][8]

-

Ionic Strength: The salt concentration can influence enzyme structure and activity.

-

Additives: Some enzymes may require cofactors (e.g., metal ions) or reducing agents (e.g., DTT) for stability and activity. Conversely, chelating agents like EDTA may be necessary to inhibit metalloproteases if they are not the enzyme of interest.

Q4: How do I convert relative fluorescence units (RFU) to the concentration of product formed?

To quantify the amount of cleaved AMC, you must generate a standard curve using a known concentration range of free AMC.[9][10][11][12] This curve will allow you to convert the RFU values from your enzymatic reaction into the molar amount of product formed.

Troubleshooting Guide: Common Issues and Solutions

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High Background Fluorescence | 1. Substrate Instability/Spontaneous Hydrolysis: The Boc-L-Lys-AMC substrate may be degrading over time. 2. Contaminated Reagents: Buffer components or water may be fluorescent.[6] 3. Autofluorescence from Test Compounds: If screening inhibitors, the compounds themselves may be fluorescent. | 1. Prepare fresh substrate stock and working solutions. Avoid repeated freeze-thaw cycles.[4] 2. Test each reagent individually for fluorescence. Use high-purity reagents and water.[6] 3. Run a control with the compound in the absence of the enzyme to measure its intrinsic fluorescence. |

| No or Low Signal | 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. 2. Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your enzyme.[6] 3. Incorrect Filter Set: The excitation and emission wavelengths on the plate reader may be set incorrectly. | 1. Use a new aliquot of the enzyme. Ensure proper storage conditions are maintained. 2. Systematically optimize assay conditions (pH, temperature, ionic strength). 3. Verify the filter settings match the excitation/emission maxima of AMC (Ex: ~360 nm, Em: ~460 nm).[1] |

| Non-linear Reaction Progress Curves | 1. Substrate Depletion: At low substrate concentrations or high enzyme concentrations, the substrate is rapidly consumed.[7] 2. Enzyme Instability: The enzyme may be unstable under the assay conditions, losing activity over time. 3. Inner Filter Effect: At high substrate concentrations, the substrate can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration.[13][14][15][16][17] | 1. Decrease the enzyme concentration or increase the initial substrate concentration.[7] 2. Add stabilizing agents (e.g., BSA) to the buffer or optimize the buffer composition. 3. Use a lower substrate concentration. If high concentrations are necessary, mathematical corrections for the inner filter effect may be required.[13] |

| High Well-to-Well Variability | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents. 2. Temperature Gradients: Uneven temperature across the microplate. 3. Plate Issues: Use of non-optimal plates (e.g., clear plates for fluorescence assays). | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Pre-incubate the plate at the assay temperature to ensure uniformity. 3. Use black, opaque microplates to minimize well-to-well crosstalk and background fluorescence.[6] |

In-Depth Protocol: Determining the Optimal Substrate Concentration (K_m)

The Michaelis-Menten constant (K_m) is a fundamental parameter of enzyme kinetics, representing the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). Determining the K_m for Boc-L-Lys-AMC with your enzyme is crucial for assay optimization and for studying enzyme inhibitors. For assays aimed at identifying competitive inhibitors, it's recommended to use a substrate concentration at or below the K_m.[7]

Experimental Workflow

Caption: Workflow for determining K_m for Boc-L-Lys-AMC.

Step-by-Step Methodology

-

Prepare an AMC Standard Curve:

-

Prepare a series of known concentrations of free AMC in your final assay buffer.

-

Dispense these standards into the wells of a black, opaque 96-well plate.

-

Read the fluorescence at the appropriate excitation and emission wavelengths.

-

Plot the fluorescence intensity (RFU) versus the AMC concentration and perform a linear regression to obtain the slope (RFU/µM).[9][11]

-

-

Set up the Enzyme Reaction:

-

Prepare a serial dilution of Boc-L-Lys-AMC in the assay buffer. A good starting point is to use a range of concentrations from 0.2 to 5 times the expected K_m.[7] If the K_m is unknown, a broad range of concentrations should be tested initially.

-

Add the different concentrations of the substrate to the wells of the microplate.

-

Initiate the reactions by adding a fixed, optimized concentration of your enzyme to each well.

-

-

Kinetic Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature.

-

Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period during which the reaction rate is linear.

-

-

Data Analysis:

-

For each substrate concentration, determine the initial reaction velocity (v) by calculating the slope of the linear portion of the fluorescence versus time plot (ΔRFU/min).

-

Convert these velocities from RFU/min to µM/min using the slope from your AMC standard curve.

-

Plot the initial velocity (v) as a function of the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the K_m and V_max.[18]

Michaelis-Menten Equation: v = (V_max * [S]) / (K_m + [S])

-

Visualizing the Enzymatic Reaction

Caption: Enzymatic cleavage of Boc-L-Lys-AMC.

By systematically applying these principles and protocols, you will be well-equipped to optimize your Boc-L-Lys-AMC assays, ensuring the generation of high-quality, reliable data for your research.

References

-

Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors. (2023). Exploratory Target Antitumor Therapy. Retrieved January 24, 2024, from [Link]

-

Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved January 24, 2024, from [Link]

-

New enzymatic methods for selective assay of L-lysine using an L-lysine specific decarboxylase/oxidase from Burkholderia sp. AIU 395. (2014). Journal of Bioscience and Bioengineering. Retrieved January 24, 2024, from [Link]

-

Standard curve of AMC from various dilutions (0 to 100 μM) in activity... (n.d.). ResearchGate. Retrieved January 24, 2024, from [Link]

-

Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. (2014). Biochemistry. Retrieved January 24, 2024, from [Link]

-

Michaelis-Menten kinetics of fluorescent probe substrate metabolism.... (n.d.). ResearchGate. Retrieved January 24, 2024, from [Link]

-

Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. (2022). Analytical Chemistry. Retrieved January 24, 2024, from [Link]

-

Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells. (2012). American Journal of Physiology-Cell Physiology. Retrieved January 24, 2024, from [Link]

-

Linearity of the AMC standard curve. AMC-standards were prepared as... (n.d.). ResearchGate. Retrieved January 24, 2024, from [Link]

-

Experimental correction for the inner-filter effect in fluorescence spectra. (1992). The Analyst. Retrieved January 24, 2024, from [Link]

-

Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2024, from [Link]

-

Boc-Lys(Ac)-AMC. (n.d.). RayBiotech. Retrieved January 24, 2024, from [Link]

-

Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities. (2017). Scientific Reports. Retrieved January 24, 2024, from [Link]

-

AMC standard curve assay protocol. (2017). iGEM. Retrieved January 24, 2024, from [Link]

-